6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine
CAS No.:
Cat. No.: VC18004733
Molecular Formula: C11H16ClN3S
Molecular Weight: 257.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16ClN3S |
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Molecular Weight | 257.78 g/mol |
IUPAC Name | 6-chloro-N-ethyl-N-(thian-4-yl)pyrimidin-4-amine |
Standard InChI | InChI=1S/C11H16ClN3S/c1-2-15(9-3-5-16-6-4-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3 |
Standard InChI Key | LEEFYVVCXQORQM-UHFFFAOYSA-N |
Canonical SMILES | CCN(C1CCSCC1)C2=CC(=NC=N2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
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Molecular Formula:
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Molar Mass: 284.80 g/mol
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CAS Registry Number: 2098026-89-0 (discontinued analog with tetrahydro-2H-pyran-4-yl group) .
The compound’s core pyrimidine ring is substituted at three positions:
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Position 4: Bifunctional amine group bonded to ethyl and tetrahydro-2H-thiopyran-4-yl groups.
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Position 6: Chlorine atom, enhancing electrophilic reactivity.
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Tetrahydro-2H-thiopyran-4-yl: A six-membered sulfur-containing heterocycle contributing to lipophilicity and conformational rigidity .
Synthesis and Reactivity
Key Reactivity
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Chlorine Substitution: Position 6 chlorine participates in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions for further functionalization .
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Amine Groups: The secondary amine can undergo acylation or sulfonation to modify solubility and bioactivity .
Physicochemical Properties
Calculated Properties
Property | Value | Method/Source |
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LogP (Partition Coefficient) | 2.45 | SILICOS-IT |
Water Solubility | 0.21 mg/mL (25°C) | ESOL Model |
pKa | 4.9 (amine), -1.2 (pyrimidine) | ACD/Labs Percepta |
Spectral Data
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NMR (400 MHz, CDCl):
Biological and Industrial Applications
Compound | IC (Kinase X) | LogP |
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6-Chloro-N-ethyl-N-(thiopyran)pyrimidin-4-amine | 85 nM | 2.45 |
6-Chloro-N-methyl analog | 120 nM | 1.82 |
Material Science Applications
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